1-(2-Hydroxyethyl)azepan-2-one
Overview
Description
1-(2-Hydroxyethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It is also known as 1-(2-hydroxyethyl)-2-azepanone. This compound is characterized by the presence of a hydroxyethyl group attached to the azepanone ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as azone® and its analogues, are known to act as chemical penetration enhancers . They facilitate the penetration of drugs through the skin by interacting with the lipid alkyl chain and a large polar head group .
Biochemical Pathways
Compounds with similar structures, such as azone® and its analogues, are known to influence the permeability of the skin, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds, such as azone® and its analogues, are known to enhance the penetration of drugs through the skin . This suggests that 1-(2-Hydroxyethyl)azepan-2-one could potentially have similar effects.
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)azepan-2-one can be achieved through various methods. One common synthetic route involves the reaction of azepanone with ethylene oxide under basic conditions. The reaction proceeds as follows:
Azepanone + Ethylene Oxide: The azepanone is reacted with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the azepanone.
Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxoethyl)azepan-2-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the azepanone ring can be reduced to form the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles. For example, reaction with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxyethyl)azepan-2-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving lactams. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Derivatives of this compound have potential therapeutic applications. They are investigated for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it useful in material science.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)azepan-2-one can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperidin-2-one: This compound has a six-membered ring instead of a seven-membered ring. The difference in ring size affects its chemical reactivity and biological activity.
1-(2-Hydroxyethyl)azepane: This compound lacks the carbonyl group present in this compound
The uniqueness of this compound lies in its combination of a hydroxyethyl group and a seven-membered lactam ring, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
1-(2-hydroxyethyl)azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-6-9-5-3-1-2-4-8(9)11/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJHLERAPCHKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196639 | |
Record name | Hydroxyethylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45889-43-8 | |
Record name | Hydroxyethylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045889438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyethylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyethyl)azepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.